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Compound of Interest

Compound Name:
Anthranilic acid, N-(p-

trifluoromethoxyphenyl)-

CAS No.: 51679-41-5

Cat. No.: B13414557

Get Quote

Executive Summary & Physicochemical Context
Flufenamic Acid (FFA) is a potent non-steroidal anti-inflammatory drug (NSAID) of the

fenamate class. Despite its therapeutic efficacy, its clinical performance is severely limited by

its physicochemical properties. Classified as a BCS Class II compound (Low Solubility, High

Permeability), the rate-limiting step for its absorption is dissolution in the gastrointestinal tract.

The Challenge: The "Brick Dust" Barrier
FFA exhibits "brick dust" properties—high crystal lattice energy that resists solvation.

Aqueous Solubility: Extremely low (~0.9 µg/mL at pH 1.2; ~50 µg/mL at pH 7.4).

Polymorphism: FFA is highly polymorphic (at least 8 known forms), creating a risk of phase

transformation during storage, which can alter dissolution rates unpredictable.

pKa: ~3.9 (Weak acid). Solubility is pH-dependent, posing absorption risks in the acidic

gastric environment.
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This guide details three field-proven strategies to overcome these barriers: Amorphous Solid

Dispersions (ASD), Pharmaceutical Co-crystals, and Cyclodextrin Complexation.

Formulation Decision Matrix
Before selecting a protocol, use the following logic to match the strategy to your specific

stability and processing constraints.

Start: FFA Bioavailability Enhancement

Is the API/Carrier Heat Stable?

Is Organic Solvent Residue a Concern?

No

Strategy 1: Melt Extrusion/Fusion
(Solid Dispersion)

Yes (>134°C)

Can Amorphous State be Stabilized?

No (Solvents OK)

Strategy 3: Co-crystallization
(Lattice Engineering)

Yes (Green Chem)

Strategy 2: Solvent Evaporation/Spray Drying
(PVP/HPMC ASD)

Yes (High Tg Polymer)

Strategy 4: Cyclodextrin Inclusion
(Supramolecular Complex)

No (Recrystallization Risk)

Click to download full resolution via product page

Figure 1: Decision matrix for selecting the optimal FFA solubilization strategy based on thermal

stability and processing constraints.
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Protocol A: Amorphous Solid Dispersion (ASD) via
Solvent Evaporation
Mechanism: This method disrupts the crystal lattice of FFA, trapping it in a high-energy

amorphous state within a hydrophilic polymer matrix. The polymer (PVP) raises the glass

transition temperature (Tg) of the mixture, preventing recrystallization.

Target Outcome: 4-5x increase in dissolution rate.

Materials
API: Flufenamic Acid (Micronized).

Carrier: Polyvinylpyrrolidone (PVP) K30.[1] (Preferred for its high Tg and inhibition of FFA

nucleation).

Solvent: Ethanol (Absolute).

Step-by-Step Methodology
Stoichiometric Calculation:

Prepare a 1:5 ratio (w/w) of FFA to PVP K30.

Expert Note: Ratios lower than 1:3 often fail to prevent recrystallization of FFA upon

storage. The 1:5 ratio provides sufficient steric hindrance.

Solvation:

Dissolve FFA in the minimum volume of Ethanol required for complete solvation (approx.

10 mL per 100 mg FFA).

Add PVP K30 to the solution.[1][2] Stir continuously at 200 RPM until a clear,

homogeneous solution is obtained.

Solvent Removal (Rotary Evaporation):

Transfer solution to a round-bottom flask.
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Set water bath to 45°C (well below FFA melting point of ~134°C to avoid thermal

degradation).

Apply vacuum.[3] Rotate at 100 RPM until a dry crust forms.

Desiccation & Pulverization:

Place the resulting solid crust in a vacuum desiccator over silica gel for 24 hours to

remove residual solvent.

Pulverize the dried mass using a mortar and pestle.

Sieve through a #60 mesh (250 µm) screen to ensure uniform particle size.

Storage:

Store in a tightly sealed container with desiccant. Amorphous FFA is hygroscopic and

moisture can induce recrystallization.

Protocol B: Co-Crystal Engineering (Liquid-Assisted
Grinding)
Mechanism: Unlike salts, co-crystals rely on hydrogen bonding between neutral molecules.

This modifies the lattice energy and solubility without changing the pharmacological

pharmacophore. The FFA-Theophylline co-crystal is superior to the Nicotinamide variant

regarding hygroscopicity and dissolution rate [1].

Target Outcome: Stable crystalline form with enhanced solubility (superior to amorphous forms

in long-term stability).

Materials
API: Flufenamic Acid.[3][4][5][6][7][8][9][10][11]

Co-former: Theophylline (Anhydrous).

Catalytic Solvent: Ethanol or Methanol (trace amount).
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Step-by-Step Methodology
Molar Ratio Setup:

Weigh FFA and Theophylline in a 1:1 molar ratio.

Calculation: MW FFA = 281.23 g/mol ; MW Theophylline = 180.16 g/mol .

Example: 281.2 mg FFA + 180.2 mg Theophylline.

Liquid-Assisted Grinding (LAG):

Place the mixture into a ball mill or mortar.

Add a catalytic amount of ethanol (approx. 10-20 µL per 500 mg of powder).

Expert Note: The solvent acts as a "molecular lubricant," increasing molecular mobility to

facilitate the formation of the heterosynthon (N–H···O hydrogen bonds) between FFA and

Theophylline.

Processing:

Grind for 30–45 minutes.

Stop periodically to scrape down the sides to ensure homogeneity.

Characterization (Checkpoint):

Perform DSC (Differential Scanning Calorimetry).[12][13]

Success Indicator: A single, sharp melting endotherm distinct from both FFA (134°C) and

Theophylline (270-274°C). If two peaks remain, grinding is incomplete.

Protocol C: Supramolecular Complexation
(Kneading Method)
Mechanism: Encapsulation of the hydrophobic FFA phenyl ring into the lipophilic cavity of Beta-

Cyclodextrin (β-CD), leaving the hydrophilic exterior to interact with water.
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Target Outcome: Improved wettability and solubility in aqueous media.

Materials
API: Flufenamic Acid.[3][4][5][6][7][8][9][10][11]

Host: Beta-Cyclodextrin (β-CD) or Hydroxypropyl-β-CD (HP-β-CD).

Solvent: Water/Ethanol (1:1 v/v).

Step-by-Step Methodology
Paste Preparation:

Weigh β-CD (MW ~1135 g/mol ) and FFA (MW 281.2 g/mol ) in a 1:1 molar ratio.

Place β-CD in a mortar. Add small quantities of the Water/Ethanol solvent mixture while

triturating until a paste-like consistency is achieved.

Inclusion Process:

Slowly add the calculated amount of FFA to the paste.

Knead vigorously for 45–60 minutes.

Expert Note: The mechanical energy + solvent facilitates the displacement of water

molecules from the CD cavity by the FFA drug molecule.

Drying:

Dry the paste in an oven at 45°C for 24 hours.

Pulverize the dried complex and sieve (mesh #80).

Comparative Data & Validation
The following table summarizes expected performance metrics based on literature and

experimental standards.
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Formulation
Strategy

Solubility
Enhancement (vs.
Pure FFA)

Physical Stability Complexity of Mfg

Pure FFA (Crystalline) 1x (Baseline)
High (Stable

Polymorph)
N/A

ASD (PVP K30) 4.4x - 5.0x [2]
Low (Risk of

recrystallization)
Medium

Co-crystal

(Theophylline)
3.5x - 4.0x [1]

High (Crystalline

lattice)
Low (Grinding)

β-CD Complex 4.6x [3] Moderate Medium

Validation Workflow: Dissolution Testing
To validate these formulations, use the following USP setup:

Apparatus: USP Type II (Paddle).

Medium: Phosphate Buffer pH 7.4 (900 mL).

Speed: 50-75 RPM.

Temperature: 37 ± 0.5°C.

Sampling: 5, 10, 15, 30, 45, 60 mins.

Analysis: UV Spectrophotometry at 288 nm.

Sample Preparation
(Eq. to 100mg FFA)

Dissolution Vessel
(pH 7.4, 37°C)

Filtration
(0.45 µm Syringe Filter)

UV Analysis
(288 nm)

Click to download full resolution via product page

Figure 2: Standardized dissolution testing workflow for FFA formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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